molecular formula C25H34O2 B342365 4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE

4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE

Cat. No.: B342365
M. Wt: 366.5 g/mol
InChI Key: UHHWRKWCZQQYGG-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with the molecular formula C25H34O2. It is known for its unique structural properties, which include a tert-butylphenyl group and a ditert-butylbenzoate group. This compound is often used in various scientific research applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 4-tert-butylphenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl groups provide steric hindrance, which can influence its reactivity and binding affinity to various enzymes and receptors. The benzoate moiety may participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE stands out due to its unique combination of tert-butylphenyl and ditert-butylbenzoate groups. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

(4-tert-butylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C25H34O2/c1-23(2,3)18-10-12-21(13-11-18)27-22(26)17-14-19(24(4,5)6)16-20(15-17)25(7,8)9/h10-16H,1-9H3

InChI Key

UHHWRKWCZQQYGG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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